Mal-amido-PEG6-NHS is a specialized chemical compound classified as a polyethylene glycol (PEG) derivative. It contains a maleimide group and an N-hydroxysuccinimide (NHS) ester, which are functional groups that facilitate bioconjugation reactions. This compound is primarily utilized in biochemical research and pharmaceutical applications, particularly for the modification of proteins and oligonucleotides.
The synthesis of Mal-amido-PEG6-NHS involves several key steps:
The reactions typically occur in organic solvents such as dimethyl sulfoxide or dichloromethane under mild conditions to ensure high yield and purity. The final product undergoes purification processes like chromatography to isolate the desired compound .
Mal-amido-PEG6-NHS features a linear structure composed of a polyethylene glycol chain with six ethylene glycol units, an amide linkage, a maleimide group, and an NHS ester. This configuration enhances its solubility and reactivity.
Mal-amido-PEG6-NHS acts primarily by targeting primary amines present on proteins and other biomolecules. The NHS ester facilitates the labeling of these amines, while the maleimide group allows for covalent bonding with thiol groups on proteins or oligonucleotides.
The compound's mechanism involves:
Mal-amido-PEG6-NHS has several scientific uses:
Mal-amido-PEG6-NHS features a meticulously designed architecture with three distinct regions: an N-hydroxysuccinimide (NHS) ester, a six-unit polyethylene glycol (PEG6) spacer, and a maleimide terminal group. The molecular formula is C₂₆H₃₉N₃O₁₃, with a molecular weight of 601.60 g/mol (exact mass: 601.25 g/mol) [2] [4] [6]. This configuration creates an amphiphilic molecule where the PEG6 spacer dominates the structural core, contributing significantly to the compound's physicochemical behavior.
The NHS ester moiety (C₄H₃NO₃-CO-) enables efficient nucleophilic substitution reactions with primary amines (-NH₂) at physiological pH (7.0-9.0), forming stable amide bonds while releasing N-hydroxysuccinimide as a byproduct. Positioned at the opposite terminus, the maleimide group (C₄H₂O₂-) undergoes Michael addition with sulfhydryl groups (-SH) at slightly acidic to neutral pH (6.5-7.5), creating stable thioether linkages [1] [8]. The intervening PEG6 spacer—(CH₂CH₂O)₆—provides a 24.6 Å molecular bridge that confers aqueous solubility (1.32 g/cm³ density) and reduces steric hindrance during conjugation reactions [3] [6]. This spacer consists of six repeating ethylene oxide units connected by ether linkages, creating a highly flexible chain that adopts a helical conformation in solution.
The compound typically presents as a colorless to light yellow viscous liquid or low-melting point solid (dependent on purity and storage conditions) and demonstrates hygroscopic properties. Analytical characterization reveals a topological polar surface area (TPSA) of 185.54 Ų and a calculated LogP value of -1.4854, confirming its hydrophilic nature [6]. These properties derive from the oxygen-rich PEG backbone that forms hydrogen bonds with water molecules. Storage requires protection from moisture at -20°C under inert gas to prevent hydrolysis of the NHS ester and maleimide functionalities, which are susceptible to aqueous degradation [4].
Table 1: Structural and Physicochemical Properties of Mal-amido-PEG6-NHS
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₂₆H₃₉N₃O₁₃ | High-resolution MS |
Molecular Weight | 601.60 g/mol | MS, NMR |
CAS Number | 1137109-21-7 | - |
Purity | ≥95% (typically >98%) | HPLC, NMR |
Density | 1.32 ± 0.1 g/cm³ | Pycnometry |
Topological Polar Surface Area | 185.54 Ų | Computational modeling |
SMILES Notation | O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCOCCOCCNC(CCN2C(C=CC2=O)=O)=O | - |
Storage Conditions | -20°C under inert atmosphere | - |
Mal-amido-PEG6-NHS functions as a molecular bridge that enables controlled, stepwise conjugation between amine-containing and thiol-containing biomolecules. Its heterobifunctionality—possessing two distinct reactive groups—allows sequential reactions that prevent homo-coupling or polymerization, a significant advantage over homobifunctional crosslinkers. The NHS ester terminus specifically targets lysine residues (ε-amino groups) or N-termini in proteins/peptides, while the maleimide group exhibits high selectivity for cysteine thiols under physiological conditions [1] [7] [8]. This orthogonal reactivity enables the creation of well-defined conjugates essential for therapeutic consistency.
The PEG6 spacer plays multiple critical roles beyond simple connectivity:
Conjugation protocols require careful optimization:
Critical considerations include the pH-dependent stability of the maleimide group, which hydrolyzes to maleamic acid above pH 8.0, rendering it unreactive toward thiols. Additionally, the NHS ester exhibits a half-life of approximately 4-5 hours in aqueous solutions at pH 7.0, necessitating immediate use after dissolution [8].
Table 2: Comparative Analysis of PEG Spacer Lengths in Maleimide-NHS Linkers
Linker | PEG Units | Molecular Weight | Reactivity with Amines | Reactivity with Thiols | Aqueous Solubility |
---|---|---|---|---|---|
Mal-amido-PEG2-NHS | 2 | 425.39 g/mol | High | Moderate | Moderate |
Mal-amido-PEG6-NHS | 6 | 601.60 g/mol | High | High | High |
Mal-amido-PEG8-NHS | 8 | 689.71 g/mol | High | High | Very High |
Mal-amido-PEG12-NHS | 12 | 865.92 g/mol | Moderate | High | Very High |
Mal-amido-PEG24-NHS | 24 | 1394.56 g/mol | Moderate | High | Very High |
The development of Mal-amido-PEG6-NHS emerged from three converging technological advances: (1) the transition from polydisperse to monodisperse PEG reagents, (2) the refinement of heterobifunctional crosslinking strategies, and (3) the demand for site-specific bioconjugation in therapeutic development. Early PEGylation technologies utilized polydisperse polymers with broad molecular weight distributions (PDI >1.1), creating heterogeneous conjugates with variable pharmacokinetics [5]. The introduction of discrete PEGs—synthesized through stepwise coupling of ethylene oxide units—enabled precise compounds like Mal-amido-PEG6-NHS with uniform molecular weight (PDI=1.0), revolutionizing conjugate homogeneity [5]. This shift facilitated regulatory approval of PEGylated therapeutics by ensuring batch-to-batch reproducibility.
Key applications leveraging Mal-amido-PEG6-NHS include:
The evolution toward longer, branched PEG structures (e.g., PEG12, PEG24) demonstrates how Mal-amido-PEG6-NHS occupies a "goldilocks zone" in bioconjugation—balancing size, solubility, flexibility, and cost-effectiveness. While longer PEGs offer greater solubility and reduced immunogenicity, they increase hydrodynamic volume substantially, potentially affecting renal clearance rates. Shorter PEGs (PEG2-PEG4) may compromise solubility for hydrophobic payloads [2] [5]. Current research explores Mal-amido-PEG6-NHS in novel applications including targeted siRNA delivery (linking cationic peptides to targeting antibodies) and molecular glues for protein-protein interaction stabilization.
Table 3: Key Application Areas and Representative Uses of Mal-amido-PEG6-NHS
Application Field | Conjugate Structure | Functional Advantage | Representative Use |
---|---|---|---|
Antibody-Drug Conjugates | Antibody-Mal-PEG6-NHS-Payload | Controlled drug loading, serum stability | Auristatin/conjugate delivery to HER2+ cells [10] |
PROTAC Degraders | E3 Ligand-Mal-PEG6-NHS-Target Protein Binder | Optimal distance for ubiquitin transfer | BTK degraders [3] |
Nanoparticle Bioconjugation | AuNP-SH-Mal-PEG6-NHS-Antibody | Reduced non-specific adsorption, oriented immobilization | Targeted imaging agents [6] |
Biosensors | Electrode-SH-Mal-PEG6-NHS-DNA | Minimized steric hindrance for hybridization | Electrochemical pathogen detection [8] |
Protein-Protein Conjugates | Protein1-NH-Mal-PEG6-NHS-Protein2 (via thiolation) | Retention of protein activity | Enzyme-antibody complexes for diagnostics |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7